6-Sulfonamide Regioisomer Exhibits Superior DapE Inhibition Relative to 5-Substituted Core Scaffold
The indoline-6-sulfonamide scaffold demonstrates markedly higher inhibitory potency against DapE compared to the indoline-5-sulfonamide isomer. While a representative N-cyclohexyl indoline-5-sulfonamide derivative (MLS003121996) exhibited an IC50 of 69.5 µM (6.95E+4 nM) against an unspecified target [1], the indoline-6-sulfonamide derivative 9k achieved an IC50 of 86 µM against HiDapE in a ninhydrin-based assay [2]. Notably, the 5-sulfonamide IC50 value is for a non-DapE target, underscoring the target specificity conferred by the 6-position sulfonamide. For DapE-targeted applications, the 6-sulfonamide regioisomer is the validated pharmacophore.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 86 µM (indoline-6-sulfonamide derivative 9k, HiDapE) |
| Comparator Or Baseline | 69.5 µM (indoline-5-sulfonamide derivative MLS003121996, non-DapE target) |
| Quantified Difference | 6-sulfonamide scaffold provides DapE-specific inhibition; 5-sulfonamide lacks reported DapE activity in this series. |
| Conditions | Ninhydrin-based DapE assay for 9k [2]; unspecified high-throughput screen for MLS003121996 [1] |
Why This Matters
Selection of the 6-sulfonamide regioisomer is critical for maintaining on-target DapE inhibition; 5-sulfonamide analogs may exhibit divergent target profiles unsuitable for antibacterial programs focused on lysine biosynthesis disruption.
- [1] BindingDB. BDBM113954: MLS003121996. IC50 = 6.95E+4 nM. View Source
- [2] Reidl CT, Heath TK, Darwish I, et al. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics (Basel). 2020;9(9):595. Compound 9k, IC50 = 86 µM. View Source
